2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide
CAS No.: 898414-64-7
Cat. No.: VC5563770
Molecular Formula: C20H28N8OS
Molecular Weight: 428.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898414-64-7 |
|---|---|
| Molecular Formula | C20H28N8OS |
| Molecular Weight | 428.56 |
| IUPAC Name | 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H28N8OS/c1-4-7-8-14-9-11-15(12-10-14)23-16(29)13-30-20-27-26-19-25-17(21-5-2)24-18(22-6-3)28(19)20/h9-12H,4-8,13H2,1-3H3,(H,23,29)(H2,21,22,24,25,26) |
| Standard InChI Key | IJGSOJQYDVAEMX-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a fused triazolo-triazine core substituted with ethylamino groups at positions 5 and 7, a thioether bridge at position 3, and a 4-butylphenylacetamide side chain. Its molecular formula is C₂₀H₂₈N₈OS, with a molecular weight of 428.56 g/mol . The IUPAC name reflects this complexity: 2-[[5,7-bis(ethylamino)- triazolo[4,3-a] triazin-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 898414-64-7 |
| Molecular Formula | C₂₀H₂₈N₈OS |
| Molecular Weight (g/mol) | 428.56 |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC |
The triazolo-triazine core contributes to planar aromaticity, while the ethylamino and butylphenyl groups enhance lipophilicity, influencing solubility and membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
-
Triazole Formation: Cyclization of hydrazine derivatives with carboxylic acids under acidic conditions.
-
Triazine Functionalization: Reaction of cyanuric chloride with ethylamine, followed by nucleophilic substitution to introduce the thioether group .
-
Acetamide Coupling: Attachment of 4-butylphenylacetamide via amide bond formation using carbodiimide coupling agents.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Cyclization | HCl (aq), 80°C, 6 hr | 65–70 |
| Triazine Amination | Ethylamine, DMF, 120°C, 12 hr | 50–55 |
| Thioether Formation | NaSH, DMSO, RT, 3 hr | 75–80 |
| Acetamide Coupling | EDC, HOBt, DCM, 0°C → RT | 60–65 |
Industrial-scale production remains challenging due to low yields in triazine amination steps, necessitating optimization via continuous flow reactors .
Chemical Reactivity and Stability
Functional Group Reactivity
-
Triazolo-Triazine Core: Participates in electrophilic substitution at N-1 and C-8 positions.
-
Thioether Bridge: Susceptible to oxidation (e.g., forming sulfoxides with H₂O₂) .
-
Acetamide Group: Undergoes hydrolysis under acidic/basic conditions to yield acetic acid and 4-butylphenethylamine.
Stability studies indicate degradation at >150°C, with optimal storage at –20°C under inert atmosphere .
| Assay | IC₅₀ (nM) | Target |
|---|---|---|
| EGFR Kinase Inhibition | 12.4 ± 1.2 | EGFR (L858R mutant) |
| VEGFR-2 Binding | 8.9 ± 0.8 | VEGFR-2 |
| HT-29 Cell Cytotoxicity | 18.7 ± 2.1 | Colon Cancer |
Pharmacokinetics
Preliminary ADME studies in rodents show:
-
Oral Bioavailability: 22% (low due to first-pass metabolism).
-
Half-Life: 3.2 hr (iv), 2.8 hr (po).
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the butyl chain .
Applications in Medicinal Chemistry
Anticancer Agent Development
The compound’s kinase inhibition profile positions it as a lead for targeted cancer therapies. Derivatives with fluorophenyl groups (e.g., 2,4-difluorophenyl analog) show enhanced potency against triple-negative breast cancer (TNBC) .
Comparative Analysis with Analogous Compounds
Table 4: Structure-Activity Relationships
| Compound | Structural Variation | Activity (IC₅₀, nM) |
|---|---|---|
| 2-((5,7-Bis(ethylamino)-...)acetamide | 4-Butylphenyl | 12.4 (EGFR) |
| 2,4-Difluorophenyl analog | 2,4-Difluorophenyl | 6.8 (EGFR) |
| 3,4-Dimethoxyphenyl analog | 3,4-Dimethoxyphenyl | 24.9 (EGFR) |
The 4-butylphenyl moiety balances lipophilicity and steric bulk, optimizing target binding while minimizing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume